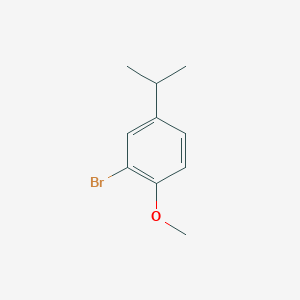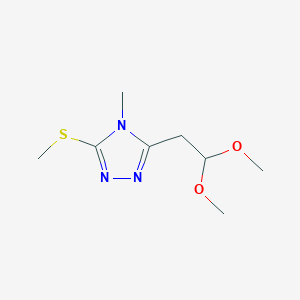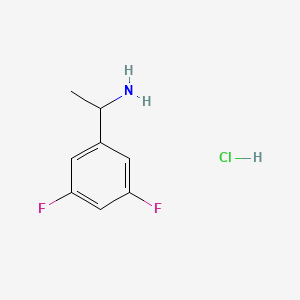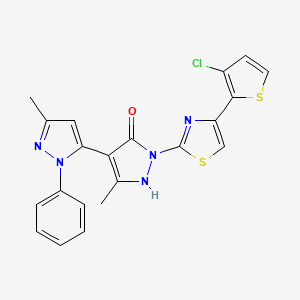
2-Bromo-4-isopropylanisole
Vue d'ensemble
Description
2-Bromo-4-isopropylanisole, also known as 2-bromo-4-isopropylbenzene, is an aromatic compound with a molecular weight of 197.1 g/mol and a melting point of -12.5 °C. It is a colorless liquid with a pleasant odor, and is widely used as a solvent in organic synthesis and as a starting material for pharmaceuticals, agrochemicals, and other products. This compound is an important synthetic intermediate in the production of a variety of compounds, including pharmaceuticals, agrochemicals, and other products.
Applications De Recherche Scientifique
Electrophilic Aromatic Substitution
2-Bromo-4-isopropylanisole is involved in electrophilic aromatic substitution reactions. A study by Manglik et al. (1980) examined the kinetics and products of nitration in aqueous sulphuric acid of isopropylbenzene and derivatives, including 4-isopropylanisole and 2-bromotoluene. Their findings highlight the reactivity of these compounds under specific conditions, providing insight into their chemical behavior in various applications (Manglik et al., 1980).
Organic Photovoltaic Devices
In the field of organic electronics, particularly organic photovoltaic devices, derivatives of bromoanisoles like 4-bromoanisole are used as processing additives. A study by Liu et al. (2012) revealed that these additives can control phase separation and purity in semiconducting polymer blends. This is crucial for improving the morphology of organic photovoltaic devices (Liu et al., 2012).
Multicomponent Chemistry
2-Bromo-6-isocyanopyridine, a related compound to this compound, has been shown to be effective in multicomponent chemistry. Van der Heijden et al. (2016) highlighted its use as a convertible isocyanide, demonstrating its utility in synthesizing complex molecules like opioids (Van der Heijden et al., 2016).
Synthesis of Organic Compounds
Research by Chenhon (2015) involved the use of related isopropyl compounds in the synthesis of key intermediates for pharmaceutical applications. This demonstrates the role of these compounds in complex organic synthesis processes (Chenhon, 2015).
Chemical Engineering and Dye Synthesis
Xie et al. (2020) discussed the use of 4-bromo-3-methylanisole, a compound similar to this compound, in the synthesis of fluorane dye for thermal papers. This study illustrates the application of bromoanisoles in dye manufacturing and highlights advancements in chemical engineering processes (Xie et al., 2020).
Propriétés
IUPAC Name |
2-bromo-1-methoxy-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUHIWKMYPPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-1-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B3035426.png)
![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3035438.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035440.png)
![(2E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylaminomethylidene)-3-oxobutanamide](/img/structure/B3035441.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3035442.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3035444.png)
![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)